ZM323881 hydrochloride

Description

Properties

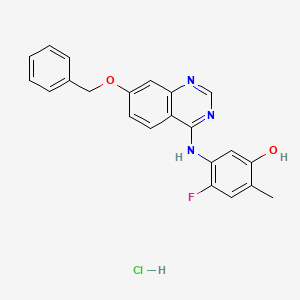

IUPAC Name |

4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O2.ClH/c1-14-9-18(23)20(11-21(14)27)26-22-17-8-7-16(10-19(17)24-13-25-22)28-12-15-5-3-2-4-6-15;/h2-11,13,27H,12H2,1H3,(H,24,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRHWGLIYGJSOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)NC2=NC=NC3=C2C=CC(=C3)OCC4=CC=CC=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ZM323881 Hydrochloride: A Technical Guide to its Mechanism of Action as a Potent and Selective VEGFR-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ZM323881 hydrochloride, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The information presented herein is intended to support research and development efforts in the fields of oncology, angiogenesis, and related therapeutic areas.

Core Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the tyrosine kinase activity of VEGFR-2, also known as Kinase Insert Domain Receptor (KDR).[1] Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[2][3][4][5][6] VEGF-A, a prominent member of the VEGF family, binds to and activates VEGFR-2 on the surface of endothelial cells.[2][3] This binding event triggers the dimerization and autophosphorylation of the receptor's intracellular kinase domains, initiating a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, and survival.[2][5][7][8]

ZM323881 exerts its inhibitory effect by competing with ATP for the binding site within the catalytic domain of the VEGFR-2 tyrosine kinase. This action prevents the autophosphorylation of the receptor and subsequently blocks the activation of its downstream signaling pathways.[2][9] The high selectivity of ZM323881 for VEGFR-2 over other receptor tyrosine kinases, such as VEGFR-1, Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), Epidermal Growth Factor Receptor (EGFR), and ErbB2, underscores its utility as a specific tool for studying VEGFR-2-mediated signaling and as a potential therapeutic agent.[1][9]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 Value | Reference |

| VEGFR-2 (KDR) | < 2 nM | [2][3][9][10] |

| VEGFR-1 (Flt-1) | > 50 µM | [1][2][3] |

| PDGFRβ | > 50 µM | [1][9] |

| FGFR1 | > 50 µM | [1][9] |

| EGFR | > 50 µM | [1][9] |

| ErbB2 | > 50 µM | [1][9] |

Table 2: Cellular Activity

| Assay | Cell Type | Stimulant | IC50 Value | Reference |

| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-A | 8 nM | [1][2][3] |

| Endothelial Cell Proliferation | HUVECs | EGF | 1.9 µM | [11][12] |

| Endothelial Cell Proliferation | HUVECs | bFGF | 1.6 µM | [11][12] |

Signaling Pathways Affected

ZM323881's inhibition of VEGFR-2 phosphorylation leads to the downstream blockade of several critical signaling cascades involved in angiogenesis.

Inhibition of Downstream Kinase Phosphorylation

Upon stimulation with VEGF, VEGFR-2 autophosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways. ZM323881 has been shown to block the VEGF-induced phosphorylation of several key kinases, including:

-

Extracellular signal-regulated kinases (ERK1/2): The Ras/Raf/MEK/ERK pathway is a major signaling cascade that regulates cell proliferation and survival.[13][14][15] ZM323881 completely inhibits VEGF-induced ERK phosphorylation at a concentration of 1 µM in Human Aortic Endothelial Cells (HAECs).[9]

-

p38 Mitogen-Activated Protein Kinase (p38 MAPK): This pathway is involved in cellular responses to stress and inflammation, as well as cell migration. ZM323881 at 1 µM blocks the activation of p38 by VEGF in HAECs.[11]

-

Akt (Protein Kinase B): The PI3K/Akt pathway is crucial for cell survival and proliferation.[7] ZM323881 (1 µM) inhibits the activation of Akt by VEGF in HAECs.[11]

-

Endothelial Nitric Oxide Synthase (eNOS): eNOS produces nitric oxide, a key mediator of vasodilation and vascular permeability. ZM323881 at 1 µM blocks the activation of eNOS by VEGF.[11]

Impact on Cellular Functions

The blockade of these signaling pathways by ZM323881 translates into the inhibition of key cellular functions required for angiogenesis:

-

Endothelial Cell Proliferation: As demonstrated by its low nanomolar IC50 value, ZM323881 is a potent inhibitor of VEGF-A-induced endothelial cell proliferation.[1][2][3]

-

Cell Migration: ZM323881 perturbs VEGF-induced membrane extension and cell migration in HAECs.[11] It also reverses the VEGF-stimulated phosphorylation of CrkII and p130Cas, proteins pivotal in regulating endothelial cell migration.[11]

-

Vascular Permeability: ZM323881 abolishes VEGF-A-mediated increases in vascular permeability in vivo.[2][3]

-

Tube Formation: The ability of endothelial cells to form capillary-like structures in vitro is also inhibited by ZM323881.[11]

Visualizing the Mechanism of Action

Signaling Pathway Diagram

Caption: ZM323881 inhibits VEGFR-2 signaling cascade.

Experimental Workflow Diagram

Caption: Key experimental workflows for ZM323881 characterization.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of ZM323881.

In Vitro VEGFR-2 Kinase Assay

-

Objective: To determine the direct inhibitory effect of ZM323881 on the enzymatic activity of VEGFR-2.

-

Methodology:

-

The compound (ZM323881) is incubated with the recombinant VEGFR-2 enzyme for 20 minutes at room temperature in a HEPES buffered solution (pH 7.5) containing 10 mM MnCl₂ and 2 µM ATP.[10]

-

The reaction is carried out in 96-well plates coated with a poly(Glu, Ala, Tyr) 6:3:1 random copolymer substrate.[10]

-

Following the incubation, the level of phosphorylated tyrosine on the substrate is detected.[10]

-

Detection is achieved through sequential incubation with a mouse IgG anti-phosphotyrosine primary antibody and a horseradish peroxidase (HRP)-linked sheep anti-mouse Ig secondary antibody.[10]

-

The signal is developed using 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid) (ABTS) as a substrate for HRP.[10]

-

The absorbance is read, and IC50 values are determined by non-linear regression analysis of the dose-response curve.[10]

-

Endothelial Cell Proliferation Assay

-

Objective: To assess the effect of ZM323881 on VEGF-A-induced endothelial cell proliferation.

-

Methodology:

-

Human Umbilical Vein Endothelial Cells (HUVECs), passage 2-8, are seeded in 96-well plates at a density of 1000 cells per well.[10]

-

The cells are treated with varying concentrations of ZM323881 in the presence or absence of a stimulant such as VEGF-A (e.g., 3 ng/mL).[10] Other growth factors like EGF or bFGF can be used as controls for selectivity.[10]

-

The cultures are incubated for 4 days.[10]

-

On day 4, the cells are pulsed with 1 µCi/well of ³H-thymidine and incubated for an additional 4 hours.[10]

-

The cells are then harvested, and the amount of incorporated tritium is quantified using a beta-counter, which is proportional to the rate of DNA synthesis and cell proliferation.[10]

-

IC50 values are calculated from the dose-response curves.[10]

-

Western Blot Analysis of Protein Phosphorylation

-

Objective: To determine the effect of ZM323881 on the phosphorylation status of VEGFR-2 and downstream signaling proteins.

-

Methodology:

-

Endothelial cells (e.g., HAECs or HUVECs) are serum-starved to reduce basal signaling.

-

The cells are pre-treated with various concentrations of ZM323881 for a specified time (e.g., 1 hour).

-

The cells are then stimulated with VEGF-A for a short period (e.g., 5-30 minutes) to induce receptor phosphorylation.

-

Following stimulation, the cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-VEGFR-2, anti-phospho-ERK1/2).

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

-

The membranes can be stripped and re-probed with antibodies against the total protein to confirm equal loading.

-

Conclusion

This compound is a highly potent and selective inhibitor of VEGFR-2 tyrosine kinase. Its mechanism of action involves the direct inhibition of receptor autophosphorylation, leading to the blockade of key downstream signaling pathways essential for angiogenesis, such as the ERK1/2 and Akt pathways. This results in the suppression of endothelial cell proliferation, migration, and tube formation. The well-characterized mechanism and high selectivity make ZM323881 an invaluable tool for researchers studying VEGFR-2 biology and a promising scaffold for the development of anti-angiogenic therapies.

References

- 1. rndsystems.com [rndsystems.com]

- 2. ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Drugs with High Efficacy against Tumor Angiogenesis | MDPI [mdpi.com]

- 5. VEGF Pathway [sigmaaldrich.com]

- 6. Mode of action and clinical impact of VEGF signaling inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphorylation of Akt and ERK1/2 is required for VEGF-A/VEGFR2-induced proliferation and migration of lymphatic endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of VEGF-Inhibitor Associated Hypertension and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. This compound | VEGFR | FGFR | PDGFR | EGFR | TargetMol [targetmol.com]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. Activation of the ERK1/2 signaling pathway promotes phosphorylation and proteasome-dependent degradation of the BH3-only protein, Bim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

ZM323881 Hydrochloride: A Profile of a Highly Selective VEGFR-2 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

ZM323881 hydrochloride is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. This document provides a comprehensive overview of its selectivity, mechanism of action, and the experimental methodologies used to characterize its activity.

Core Attributes of this compound

This compound is an anilinoquinazoline compound that demonstrates exceptional selectivity for the VEGFR-2 tyrosine kinase.[1] Its high affinity and specificity make it a valuable tool for investigating the physiological and pathological roles of VEGFR-2 signaling.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound has been quantified against a panel of protein tyrosine kinases. The data, summarized in the table below, highlights its remarkable selectivity for VEGFR-2.

| Target Kinase | IC50 | Reference |

| VEGFR-2 (KDR) | < 2 nM | [1][2][3] |

| VEGFR-1 | > 50 µM | [3] |

| PDGFRβ | > 50 µM | [1] |

| FGFR1 | > 50 µM | [1] |

| EGFR | > 50 µM | [1] |

| erbB2 | > 50 µM | [1] |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

In cellular assays, this compound effectively inhibits VEGF-A-induced endothelial cell proliferation with an IC50 of 8 nM.[3] It also demonstrates inhibitory effects on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) induced by other growth factors, albeit at much higher concentrations, with IC50 values of 1.9 µM for Epidermal Growth Factor (EGF) and 1.6 µM for basic Fibroblast Growth Factor (bFGF).[4][5]

Mechanism of Action

VEGF-A, a potent angiogenic factor, exerts its effects by binding to and activating VEGFR-2 on the surface of endothelial cells. This binding triggers the dimerization of the receptor and the autophosphorylation of specific tyrosine residues in its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling events crucial for angiogenesis, including cell proliferation, migration, and survival.[3][6]

This compound acts as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase. By binding to the ATP-binding pocket of the enzyme, it prevents the transfer of a phosphate group from ATP to the tyrosine residues, thereby blocking the initiation of the downstream signaling cascade. This selective inhibition of VEGFR-2 phosphorylation is central to its anti-angiogenic effects.[3][7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol outlines a common method for determining the IC50 of an inhibitor against a specific kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

This compound

-

ATP

-

Kinase reaction buffer (e.g., HEPES buffer, pH 7.5, containing MnCl2)

-

96-well plates coated with a suitable substrate (e.g., poly(Glu, Tyr) 4:1)

-

Anti-phosphotyrosine antibody (primary antibody)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

HRP substrate (e.g., TMB)

-

Stop solution

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.

-

Reaction Setup: To each well of the substrate-coated 96-well plate, add the recombinant VEGFR-2 kinase, the diluted this compound (or vehicle control), and the kinase reaction buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration to allow for substrate phosphorylation.

-

Stopping the Reaction: Stop the reaction by washing the plate to remove the kinase, inhibitor, and ATP.

-

Detection of Phosphorylation:

-

Add the primary anti-phosphotyrosine antibody to each well and incubate to allow binding to the phosphorylated substrate.

-

Wash the plate to remove any unbound primary antibody.

-

Add the HRP-conjugated secondary antibody and incubate.

-

Wash the plate to remove any unbound secondary antibody.

-

Add the HRP substrate and incubate until a color change is observed.

-

-

Data Acquisition: Stop the color development by adding a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: The absorbance values are proportional to the extent of substrate phosphorylation. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.[2]

Endothelial Cell Proliferation Assay (³H-Thymidine Incorporation)

This assay measures the effect of an inhibitor on cell proliferation by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium and supplements

-

VEGF-A

-

This compound

-

³H-Thymidine

-

96-well cell culture plates

-

Cell harvester

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed HUVECs into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (or vehicle control) and a stimulating agent (e.g., VEGF-A).

-

Incubation: Incubate the cells for a period that allows for cell division (e.g., 72 hours).

-

Radiolabeling: Add ³H-thymidine to each well and incubate for a further 4-18 hours to allow for its incorporation into the DNA of proliferating cells.

-

Cell Harvesting: Harvest the cells onto filter mats using a cell harvester. This process lyses the cells and traps the DNA containing the incorporated ³H-thymidine on the filter.

-

Quantification: Measure the amount of radioactivity on the filter mats using a scintillation counter.

-

Data Analysis: The amount of radioactivity is directly proportional to the rate of cell proliferation. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.[2][3]

Conclusion

This compound is a powerful and selective research tool for elucidating the complex roles of VEGFR-2 in health and disease. Its well-defined mechanism of action and high selectivity, as demonstrated through rigorous in vitro and cell-based assays, make it an invaluable asset for researchers in the fields of angiogenesis, cancer biology, and drug discovery. The detailed protocols provided herein serve as a guide for the accurate assessment of its inhibitory properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | VEGFR | FGFR | PDGFR | EGFR | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

ZM323881 Hydrochloride: A Technical Guide to a Potent VEGFR-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM323881 hydrochloride is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in research. The information presented is intended to support researchers and professionals in the fields of cancer biology, cardiovascular disease, and drug development in utilizing this compound as a tool to investigate the roles of VEGFR-2 in various physiological and pathological processes.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as embryonic development and wound healing, and in pathological conditions, most notably cancer.[4][5] Vascular Endothelial Growth Factor (VEGF) and its receptors are central to the regulation of angiogenesis.[5][6] Among the VEGF receptors, VEGFR-2 (also known as Kinase Insert Domain Receptor, KDR) is the primary transducer of angiogenic signals in endothelial cells.[1][7][3] Upon binding of its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This initiates a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[6]

This compound is a small molecule inhibitor that selectively targets the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby preventing its autophosphorylation and subsequent signal transduction.[3][6] Its high potency and selectivity for VEGFR-2 over other receptor tyrosine kinases make it an invaluable tool for dissecting the specific functions of VEGFR-2 in complex biological systems.

Mechanism of Action

This compound exerts its inhibitory effects by competing with ATP for binding to the catalytic site of the VEGFR-2 tyrosine kinase. This inhibition prevents the transfer of phosphate groups to tyrosine residues on the receptor and downstream signaling molecules, effectively blocking the pro-angiogenic signals mediated by VEGF-A. The primary consequence of this compound activity is the suppression of endothelial cell proliferation and the reduction of vascular permeability.[1][6]

Signaling Pathway of VEGFR-2 Inhibition by this compound

Caption: VEGFR-2 signaling and inhibition by this compound.

Quantitative Data

The selectivity and potency of this compound have been quantified in various in vitro assays. The following table summarizes key inhibitory concentration (IC50) values.

| Target | Assay Type | IC50 Value | Reference |

| VEGFR-2 (KDR) | In vitro kinase assay | < 2 nM | [2][3] |

| VEGF-A-induced Endothelial Cell Proliferation | In vitro cell-based assay | 8 nM | [1][6] |

| VEGFR-1 | In vitro kinase assay | > 50 µM | [1][7] |

| PDGFRβ | In vitro kinase assay | > 50 µM | [1][7] |

| FGFR1 | In vitro kinase assay | > 50 µM | [1][7] |

| EGFR | In vitro kinase assay | > 50 µM | [1][7] |

| erbB2 | In vitro kinase assay | > 50 µM | [1][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of VEGFR-2.

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.

Protocol:

-

Plate Coating: Coat a 96-well microplate with a solution of poly(Glu, Tyr) 4:1 substrate and incubate overnight at 4°C. Wash the plate with phosphate-buffered saline (PBS).

-

Compound Preparation: Prepare serial dilutions of this compound in a suitable buffer (e.g., DMSO).

-

Kinase Reaction:

-

Add recombinant human VEGFR-2 kinase to each well.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Incubate for 20 minutes at room temperature.

-

Initiate the kinase reaction by adding a solution containing ATP and MnCl2.

-

Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

-

-

Detection:

-

Wash the wells to remove ATP and unbound substances.

-

Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody and incubate.

-

Wash the wells thoroughly.

-

Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.

-

Stop the reaction with a stop solution (e.g., H₂SO₄).

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Endothelial Cell Proliferation Assay (³H-Thymidine Incorporation)

This assay measures the inhibitory effect of this compound on VEGF-A-induced endothelial cell proliferation by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.[6]

Protocol:

-

Cell Culture: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate and allow them to adhere and become quiescent by serum starvation.

-

Treatment:

-

Treat the cells with various concentrations of this compound for a short pre-incubation period.

-

Stimulate the cells with a pro-angiogenic factor, typically VEGF-A.

-

-

Radiolabeling: Add ³H-thymidine to the culture medium and incubate for 18-24 hours.

-

Harvesting:

-

Wash the cells to remove unincorporated ³H-thymidine.

-

Lyse the cells to release the cellular contents, including the radiolabeled DNA.

-

Harvest the DNA onto a filter mat using a cell harvester.

-

-

Quantification: Measure the amount of incorporated ³H-thymidine using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound and determine the IC50 value.

In Vivo Vascular Permeability Assay (Miles Assay)

This assay assesses the ability of this compound to inhibit VEGF-A-induced increases in vascular permeability in a living organism.

Experimental Workflow for In Vivo Vascular Permeability Assay

Caption: Workflow for an in vivo vascular permeability assay (Miles Assay).

Protocol:

-

Animal Model: Use a suitable animal model, such as mice or rats.

-

Treatment: Administer this compound or a vehicle control to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Dye Injection: After a specified time to allow for drug distribution, inject Evans Blue dye (which binds to serum albumin) intravenously.

-

Permeability Induction: Inject VEGF-A intradermally at specific sites on the dorsal skin of the animal. Inject saline at control sites.

-

Dye Extravasation: Allow a defined period (e.g., 30 minutes) for the Evans Blue-albumin complex to extravasate into the tissues at sites of increased permeability.

-

Sample Collection: Euthanize the animals and dissect the skin at the injection sites.

-

Dye Extraction and Quantification:

-

Incubate the skin samples in formamide to extract the Evans Blue dye.

-

Measure the absorbance of the formamide extracts at the appropriate wavelength (approximately 620 nm).

-

-

Data Analysis: Quantify the amount of extravasated dye and compare the results between the this compound-treated and vehicle-treated groups to determine the inhibitory effect on VEGF-A-induced vascular permeability.

Conclusion

This compound is a powerful and selective research tool for investigating the multifaceted roles of VEGFR-2 in angiogenesis and related pathologies. Its well-characterized mechanism of action and high potency make it an ideal compound for in vitro and in vivo studies aimed at elucidating the intricacies of VEGF signaling. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of angiogenesis and in the development of novel anti-angiogenic therapies.

References

- 1. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An in vivo assay to test blood vessel permeability. | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. In Vitro Endothelial Cell Proliferation Assay Reveals Distinct Levels of Proangiogenic Cytokines Characterizing Sera of Healthy Subjects and of Patients with Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Measuring Vascular Permeability In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. profiles.foxchase.org [profiles.foxchase.org]

ZM323881 Hydrochloride: A Technical Guide to its Downstream Targets and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM323881 hydrochloride is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3][4][5] Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as cancer, arthritis, and diabetes.[1][6][7] Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, play a central role in initiating the signaling cascade that leads to angiogenesis and increased microvascular permeability.[1][6] ZM323881, an anilinoquinazoline compound, effectively targets the tyrosine kinase activity of VEGFR-2, thereby inhibiting downstream signaling pathways and subsequent cellular responses.[8][9] This technical guide provides an in-depth overview of the downstream targets of ZM323881, its mechanism of action, relevant quantitative data, and detailed experimental protocols.

Core Mechanism of Action

ZM323881 exerts its effects by selectively inhibiting the autophosphorylation of VEGFR-2, which is a critical step in the activation of the receptor upon VEGF binding.[1][6] This inhibition prevents the recruitment and activation of downstream signaling proteins, effectively blocking the pro-angiogenic signals mediated by VEGF.

Downstream Signaling Pathways and Cellular Effects

The inhibition of VEGFR-2 by ZM323881 leads to the suppression of multiple downstream signaling cascades that are crucial for endothelial cell function.

Key Downstream Targets and Pathways:

-

MAPK/ERK Pathway: ZM323881 has been shown to completely inhibit VEGF-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK) at a concentration of 1 μM in Human Aortic Endothelial Cells (HAECs).[8] The Raf-MEK-MAPK pathway is a critical signaling route for endothelial cell proliferation.[10]

-

PI3K/Akt Pathway: The activation of Akt, a key survival signal for endothelial cells, is blocked by ZM323881 at a concentration of 1 μM.[5][11]

-

p38 MAPK Pathway: ZM323881 also impedes the VEGF-stimulated activation of p38 MAPK.[5][11]

-

eNOS Activation: The inhibitor prevents the activation of endothelial Nitric Oxide Synthase (eNOS), a molecule involved in vasodilation and vascular permeability.[5][11]

-

CrkII and p130Cas Phosphorylation: ZM323881 reverses the VEGF-stimulated phosphorylation of CrkII and its binding protein p130Cas, which are key regulators of endothelial cell migration.[5][9][11]

-

Rac1 Activation: The activation of the small GTPase Rac1, which is involved in cell migration and membrane extension, is blocked by ZM323881.[5]

Cellular Consequences of VEGFR-2 Inhibition:

-

Inhibition of Endothelial Cell Proliferation: ZM323881 potently inhibits VEGF-A-induced endothelial cell proliferation.[1][2][3][8]

-

Suppression of Cell Migration and Tube Formation: The compound disrupts VEGF-induced membrane extension, cell migration, and the formation of capillary-like structures (tube formation) by endothelial cells.[5][9][11]

-

Reduction of Vascular Permeability: ZM323881 abolishes the increase in vascular permeability mediated by VEGF-A.[1][6]

Quantitative Data

The following tables summarize the in vitro potency and selectivity of this compound.

| Target | IC50 Value | Cell Line/System | Reference |

| Primary Target | |||

| VEGFR-2 Tyrosine Kinase | < 2 nM | In vitro kinase assay | [1][2][3][4][5][6][8][9][12] |

| Cellular Activity | |||

| VEGF-A-induced Endothelial Cell Proliferation | 8 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | [1][2][3][6][8][11] |

| EGF-induced HUVEC Proliferation | 1.9 µM | HUVECs | [5][11] |

| bFGF-induced HUVEC Proliferation | 1.6 µM | HUVECs | [5][11] |

| Selectivity | |||

| VEGFR-1 | > 50 µM | In vitro kinase assay | [1][6] |

| PDGFRβ | > 50 µM | In vitro kinase assay | [2][3][8] |

| FGFR1 | > 50 µM | In vitro kinase assay | [2][3][8] |

| EGFR | > 50 µM | In vitro kinase assay | [2][3][8] |

| erbB2 | > 50 µM | In vitro kinase assay | [2][3][8] |

Signaling Pathway Diagrams

Caption: ZM323881 inhibits VEGFR-2 autophosphorylation, blocking downstream signaling.

Caption: Experimental workflow for evaluating this compound activity.

Experimental Protocols

In Vitro VEGFR-2 Tyrosine Kinase Assay

Objective: To determine the direct inhibitory effect of ZM323881 on VEGFR-2 kinase activity.

Methodology:

-

Plate Coating: 96-well plates are coated with a poly(Glu, Ala, Tyr) 6:3:1 random copolymer substrate.

-

Incubation: ZM323881 is incubated for 20 minutes at room temperature with the VEGFR-2 enzyme in a HEPES buffered solution (pH 7.5) containing 10 mM MnCl₂ and 2 µM ATP.[12]

-

Detection of Phosphorylation: Phosphorylated tyrosine residues are detected by sequential incubation with a mouse IgG anti-phosphotyrosine antibody, followed by a horseradish peroxidase (HRP)-linked sheep anti-mouse Ig antibody.[12]

-

Signal Development: The signal is developed using 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid).[12]

-

Data Analysis: IC50 values are interpolated by non-linear regression analysis of the resulting data.[12]

Endothelial Cell Proliferation Assay (³H-Thymidine Incorporation)

Objective: To assess the effect of ZM323881 on VEGF-induced endothelial cell proliferation.

Methodology:

-

Cell Plating: Human Umbilical Vein Endothelial Cells (HUVECs) at passage 2-8 are plated in 96-well plates at a density of 1000 cells/well.[12]

-

Treatment: Cells are treated with varying concentrations of ZM323881 in the presence or absence of a stimulating agent such as VEGF-A (3 ng/mL), EGF (3 ng/mL), or bFGF (0.3 ng/mL).[12]

-

Incubation: The cultures are incubated for 4 days.[12]

-

Radiolabeling: On day 4, the cultures are pulsed with 1 µCi/well of ³H-thymidine and incubated for an additional 4 hours.[12]

-

Harvesting and Measurement: Cells are harvested, and the incorporation of tritium is measured using a beta-counter.[8][12]

-

Data Analysis: IC50 values are interpolated from the dose-response curves.[8][12]

Western Blot Analysis for Protein Phosphorylation

Objective: To determine the effect of ZM323881 on the phosphorylation status of downstream signaling proteins.

Methodology:

-

Cell Culture and Treatment: Endothelial cells (e.g., HAECs or HUVECs) are cultured to near confluence. Cells are then serum-starved before being pre-treated with ZM323881 for a specified time, followed by stimulation with VEGF-A.

-

Protein Extraction: Cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-VEGFR-2, phospho-ERK, phospho-Akt). After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with antibodies for the total forms of the proteins to ensure equal loading.

In Vivo Microvascular Permeability Assay (Landis-Michel Technique)

Objective: To evaluate the effect of ZM323881 on VEGF-A-mediated increases in vascular permeability in vivo.

Methodology:

-

Animal Model: The experiment is performed on perfused mesenteric microvessels, for example, in frogs.[1]

-

Measurement of Permeability: The Landis-Michel technique is used to measure the hydraulic conductivity of the microvessels, which is an indicator of permeability.

-

Treatment: The microvessels are perfused with a solution containing VEGF-A to induce an increase in permeability. Subsequently, ZM323881 is added to the perfusate to assess its ability to reverse or inhibit this effect.[1]

-

Data Analysis: Changes in hydraulic conductivity are measured and compared between different treatment groups.[1]

Conclusion

This compound is a powerful and selective research tool for investigating the roles of VEGFR-2 in angiogenesis and vascular permeability. Its well-defined mechanism of action and its potent inhibitory effects on key downstream signaling pathways make it an invaluable compound for studies in cancer biology, ophthalmology, and inflammatory diseases. The experimental protocols outlined in this guide provide a framework for the robust evaluation of ZM323881 and similar compounds in preclinical research settings.

References

- 1. ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. tocris.com [tocris.com]

- 4. ZM 323881 HCl | VEGFR2 inhibitor | CAS 193000-39-4 | Buy ZM-323881 HCl from Supplier InvivoChem [invivochem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. VEGF Pathway [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Novel Drugs with High Efficacy against Tumor Angiogenesis [mdpi.com]

- 11. This compound | VEGFR | FGFR | PDGFR | EGFR | TargetMol [targetmol.com]

- 12. medchemexpress.com [medchemexpress.com]

ZM323881 Hydrochloride: A Technical Guide to a Potent VEGFR-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM323881 hydrochloride is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides a comprehensive technical overview of this compound, including its chemical structure, mechanism of action, and its effects on critical signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its application in preclinical research and drug development.

Chemical Structure and Properties

ZM323881 is an anilinoquinazoline derivative. The hydrochloride salt form enhances its solubility for experimental use.

| Property | Value |

| Chemical Name | 5-[[7-(benzyloxy)quinazolin-4-yl]amino]-4-fluoro-2-methylphenol hydrochloride |

| Molecular Formula | C22H19ClFN3O2 |

| Molecular Weight | 411.86 g/mol |

| SMILES | CC1=C(O)C=C(NC2=C3C=CC(OCC4=CC=CC=C4)=CC3=NC=N2)C(F)=C1.Cl |

| Appearance | Light yellow to yellow solid |

Mechanism of Action

This compound is a potent and highly selective inhibitor of the VEGFR-2 tyrosine kinase.[1][2] It exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of the receptor, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades. This blockade of VEGFR-2 signaling ultimately inhibits endothelial cell proliferation, migration, and tube formation, which are all critical processes in angiogenesis.

Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a complex signaling cascade that is central to angiogenesis. This compound effectively abrogates this pathway at its origin.

Quantitative Data

The inhibitory activity of this compound has been quantified against various kinases and in cell-based assays.

| Target | IC50 | Assay Type |

| VEGFR-2 (KDR) | < 2 nM | In vitro kinase assay |

| VEGF-A-induced HUVEC Proliferation | 8 nM | Cell-based proliferation assay |

| PDGFRβ | > 50 µM | In vitro kinase assay |

| FGFR1 | > 50 µM | In vitro kinase assay |

| EGFR | > 50 µM | In vitro kinase assay |

| erbB2 | > 50 µM | In vitro kinase assay |

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay

This protocol is adapted from commercially available kinase assay kits and is a representative method for determining the in vitro inhibitory activity of this compound against VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 (catalytic domain)

-

Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Plate reader capable of detecting the assay signal (e.g., luminescence for ADP-Glo™ or fluorescence for Z'-LYTE™)

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Add 20 µL of a solution containing the VEGFR-2 enzyme and substrate in kinase buffer to each well.

-

Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for VEGFR-2.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP or the phosphorylated substrate using a commercial detection reagent according to the manufacturer's instructions.

-

Measure the signal using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

HUVEC Proliferation Assay

This protocol describes a method to assess the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial cell growth medium (EGM-2)

-

Fetal bovine serum (FBS)

-

VEGF-A

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell proliferation detection reagent (e.g., [3H]-thymidine, MTT, or CellTiter-Glo®)

-

Incubator (37°C, 5% CO2)

-

Microplate reader or scintillation counter

Procedure:

-

Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in EGM-2 supplemented with a low concentration of FBS (e.g., 0.5-1%) and allow them to attach overnight.

-

The next day, replace the medium with fresh low-serum medium containing various concentrations of this compound or vehicle control.

-

After a pre-incubation period (e.g., 1 hour), add VEGF-A to the appropriate wells to stimulate proliferation. Include a set of wells with no VEGF-A as a negative control.

-

Incubate the plate for 48-72 hours.

-

Assess cell proliferation using a chosen method:

-

[3H]-thymidine incorporation: Add [3H]-thymidine to each well for the final 4-18 hours of incubation, then harvest the cells and measure incorporated radioactivity.

-

MTT assay: Add MTT solution to each well, incubate for 2-4 hours, then solubilize the formazan crystals and measure the absorbance.

-

-

Calculate the percent inhibition of VEGF-A-induced proliferation for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a valuable research tool for studying the role of VEGFR-2 in angiogenesis and for the preclinical evaluation of anti-angiogenic therapeutic strategies. Its high potency and selectivity make it a preferred inhibitor for in vitro and in vivo studies targeting the VEGF signaling pathway. The information and protocols provided in this guide are intended to support researchers in the effective application of this compound.

References

ZM323881 Hydrochloride: A Technical Guide for Researchers

CAS Number: 193000-39-4

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on ZM323881 hydrochloride. This document details its mechanism of action, summarizes key quantitative data, provides methodologies for cited experiments, and visualizes relevant signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels.[1][2][3] By targeting the tyrosine kinase activity of VEGFR-2, this compound effectively blocks the signaling cascade initiated by Vascular Endothelial Growth Factor-A (VEGF-A).[4][5] This inhibition prevents the autophosphorylation of VEGFR-2, thereby impeding downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[4][6] Its high selectivity for VEGFR-2 over other receptor tyrosine kinases, such as VEGFR-1, PDGFRβ, FGFR1, EGFR, and erbB2, makes it a valuable tool for studying VEGF-A-mediated physiological and pathological processes.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on various in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 Value | Reference |

| VEGFR-2 (KDR) | < 2 nM | [2][7][8] |

| VEGFR-1 | > 50 µM | [1][3][4] |

| PDGFRβ | > 50 µM | [1][3] |

| FGFR1 | > 50 µM | [1][3] |

| EGFR | > 50 µM | [1][3] |

| erbB2 | > 50 µM | [1][3] |

Table 2: Cellular Activity

| Assay | Cell Line | Stimulant | IC50 Value | Reference |

| Endothelial Cell Proliferation | HUVEC | VEGF-A | 8 nM | [1][4][9] |

| Endothelial Cell Proliferation | HUVEC | EGF | 1.9 µM | [9][10] |

| Endothelial Cell Proliferation | HUVEC | bFGF | 1.6 µM | [9][10] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro VEGFR-2 Kinase Assay

This protocol outlines the determination of the IC50 value of ZM323881 against VEGFR-2.

-

Plate Coating: 96-well plates are coated with a poly(Glu, Ala, Tyr) 6:3:1 random copolymer substrate.

-

Incubation: ZM323881 is incubated for 20 minutes at room temperature with the VEGFR-2 enzyme in a HEPES buffered solution (pH 7.5) containing 10 mM MnCl₂ and 2 µM ATP.[7]

-

Detection of Phosphorylation: Phosphorylated tyrosine residues are detected through sequential incubation with a mouse IgG anti-phosphotyrosine antibody, followed by a horseradish peroxidase (HRP)-linked sheep anti-mouse Ig antibody.[7]

-

Signal Generation: The signal is developed using 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid).

-

Data Analysis: IC50 values are determined by non-linear regression analysis of the resulting data.[7]

Endothelial Cell Proliferation Assay

This protocol describes the method used to assess the effect of ZM323881 on endothelial cell proliferation.

-

Cell Plating: Human Umbilical Vein Endothelial Cells (HUVECs), at passage 2-8, are plated in 96-well plates at a density of 1000 cells per well.[7]

-

Treatment: The cells are treated with varying concentrations of ZM323881 in the presence or absence of growth factors such as VEGF-A (3 ng/mL), EGF (3 ng/mL), or basic fibroblast growth factor (bFGF, 0.3 ng/mL).[7]

-

Incubation: The cultures are incubated for 4 days.[7]

-

³H-Thymidine Labeling: On day 4, the cells are pulsed with 1 µCi/well of ³H-thymidine and incubated for an additional 4 hours.[4][7]

-

Harvesting and Measurement: The cells are harvested, and the incorporation of tritium is measured using a beta-counter to determine the rate of cell proliferation.[7]

-

Data Analysis: IC50 values are calculated from the proliferation data.[7]

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound.

Caption: VEGFR-2 signaling pathway and the inhibitory action of ZM323881.

Caption: Workflow for the HUVEC proliferation assay.

References

- 1. rndsystems.com [rndsystems.com]

- 2. ZM 323881 HCl | VEGFR2 inhibitor | CAS 193000-39-4 | Buy ZM-323881 HCl from Supplier InvivoChem [invivochem.com]

- 3. ZM 323881 hydrochloride | VEGFR | Tocris Bioscience [tocris.com]

- 4. ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | VEGFR | FGFR | PDGFR | EGFR | TargetMol [targetmol.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

ZM323881 hydrochloride molecular weight

An In-Depth Technical Guide to ZM323881 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, mechanism of action, and detailed experimental protocols for its use in research settings. The information is intended to support researchers, scientists, and professionals involved in drug development and cancer research.

Physicochemical Properties

This compound, with the chemical name 5-((7-Benzyloxyquinazolin-4-yl)amino)-4-fluoro-2-methylphenol hydrochloride, is a well-characterized small molecule inhibitor. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Weight | 411.86 g/mol | |

| Molecular Formula | C22H18FN3O2.HCl | |

| CAS Number | 193000-39-4 | |

| Purity | ≥98% (HPLC) | |

| Appearance | Light yellow to yellow solid | [1][2] |

Mechanism of Action

This compound is an anilinoquinazoline compound that functions as a potent and selective inhibitor of the VEGFR-2 tyrosine kinase.[1][3] The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR-2 triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and vascular permeability.

This compound competitively inhibits the ATP binding site of the VEGFR-2 tyrosine kinase domain, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of VEGFR-2 signaling ultimately inhibits angiogenesis.

Signaling Pathway

The inhibitory action of this compound on the VEGFR-2 signaling pathway is depicted in the diagram below.

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.

Quantitative Data: In Vitro Activity

The inhibitory activity of this compound has been quantified against various kinases and in cell-based assays.

| Target/Assay | IC50 | Reference |

| VEGFR-2 (KDR) | < 2 nM | [4][5][6][7] |

| VEGFR-1 | > 50 µM | [4][5] |

| PDGFRβ | > 50 µM | [4] |

| FGFR1 | > 50 µM | [4] |

| EGFR | > 50 µM | [4] |

| erbB2 | > 50 µM | [4] |

| VEGF-A-induced HUVEC proliferation | 8 nM | [4][5][8] |

| EGF-induced HUVEC proliferation | 1.9 µM | [7] |

| bFGF-induced HUVEC proliferation | 1.6 µM | [7] |

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a method to determine the IC50 value of this compound against VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

This compound

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Microplates (e.g., 96-well)

-

Detection antibody (e.g., anti-phosphotyrosine antibody)

-

Secondary antibody conjugated to a reporter enzyme (e.g., HRP)

-

Substrate for the reporter enzyme (e.g., TMB)

-

Plate reader

Procedure:

-

Coat microplate wells with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C. Wash the wells with wash buffer.

-

Prepare serial dilutions of this compound in DMSO and then dilute further in assay buffer.

-

Add the diluted this compound or vehicle control (DMSO) to the wells.

-

Add the VEGFR-2 enzyme to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Wash the wells and add the anti-phosphotyrosine primary antibody. Incubate for 1 hour at room temperature.

-

Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Wash the wells and add the TMB substrate.

-

Stop the color development with a stop solution (e.g., sulfuric acid).

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Cell-Based Proliferation Assay (HUVEC)

This protocol outlines a method to assess the inhibitory effect of this compound on VEGF-A-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).[1][5]

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

VEGF-A

-

This compound

-

96-well cell culture plates

-

[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTS or WST-1)

-

Scintillation counter (if using [3H]-thymidine) or plate reader

Procedure:

-

Seed HUVECs into a 96-well plate at a suitable density and allow them to attach overnight.

-

Starve the cells in a low-serum medium for 24 hours.

-

Treat the cells with serial dilutions of this compound for 1 hour.

-

Stimulate the cells with VEGF-A (e.g., 10 ng/mL). Include a negative control (no VEGF-A) and a positive control (VEGF-A alone).

-

Incubate the cells for 48-72 hours.

-

For [3H]-thymidine incorporation:

-

Add [3H]-thymidine to each well and incubate for 4-6 hours.

-

Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

-

-

For non-radioactive assays:

-

Add the MTS or WST-1 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Calculate the percent inhibition of proliferation for each concentration of this compound and determine the IC50 value.

Caption: Workflow for the HUVEC proliferation assay.

Downstream Effects

This compound has been shown to inhibit several key downstream signaling molecules activated by VEGFR-2. At a concentration of 1 µM, it blocks the VEGF-induced activation of:

-

Extracellular signal-regulated kinase (ERK)[7]

-

p38 mitogen-activated protein kinase (p38)[7]

-

Akt (Protein Kinase B)[7]

-

Endothelial nitric oxide synthase (eNOS)[7]

Furthermore, this compound has been observed to perturb VEGF-induced membrane extension, cell migration, and tube formation in human aortic endothelial cells (HAECs).[7] It also reverses the VEGF-stimulated phosphorylation of CrkII and its binding protein p130Cas, which are important regulators of endothelial cell migration.[9][7]

Conclusion

This compound is a powerful research tool for investigating the roles of VEGFR-2 in angiogenesis and related pathological conditions. Its high potency and selectivity make it a valuable agent for in vitro and in vivo studies aimed at understanding the molecular mechanisms of angiogenesis and for the preclinical evaluation of anti-angiogenic therapeutic strategies. The provided data and protocols serve as a foundational guide for researchers employing this inhibitor in their experimental designs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | VEGFR2抑制剂 | MCE [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rndsystems.com [rndsystems.com]

- 5. ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ZM 323881 HCl | VEGFR2 inhibitor | CAS 193000-39-4 | Buy ZM-323881 HCl from Supplier InvivoChem [invivochem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | VEGFR | FGFR | PDGFR | EGFR | TargetMol [targetmol.com]

ZM323881 Hydrochloride: A Technical Guide to a Potent and Selective VEGFR-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ZM323881 hydrochloride, a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase. Developed by AstraZeneca, ZM323881 has served as a critical research tool for elucidating the role of VEGFR-2 signaling in angiogenesis and vascular permeability. This document details the discovery and development context of ZM323881, its mechanism of action, and key in vitro and in vivo pharmacological data. Furthermore, it provides detailed experimental protocols for assays used to characterize its activity and includes visualizations of the relevant signaling pathways and experimental workflows. While ZM323881 demonstrated significant promise in preclinical studies, a lack of publicly available information regarding its clinical development suggests its progression was likely discontinued. This guide, therefore, focuses on its utility as a preclinical research compound.

Introduction: The Role of VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) and its receptors are pivotal regulators of both physiological and pathological angiogenesis, the formation of new blood vessels. Among the VEGF receptors, VEGFR-2 (also known as Kinase Insert Domain Receptor, KDR) is the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[1] Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[2]

Given its central role in tumor neovascularization and other angiogenesis-dependent diseases, VEGFR-2 has been a prime target for the development of anti-cancer therapeutics. Small molecule tyrosine kinase inhibitors (TKIs) that competitively bind to the ATP-binding site of the VEGFR-2 kinase domain have emerged as a major class of anti-angiogenic agents.

Discovery and Development of this compound

This compound, with the chemical name 5-[[7-(benzyloxy) quinazolin-4-yl]amino]-4-fluoro-2-methylphenol hydrochloride, was developed by AstraZeneca as a potent and selective inhibitor of VEGFR-2.[1] While specific details of the lead generation and optimization program are not extensively published, the development of ZM323881 falls within the broader context of AstraZeneca's focus on kinase inhibitors and fragment-based lead generation strategies in the late 1990s and early 2000s.

The rationale for the development of ZM323881 was to create a highly selective inhibitor that could effectively probe the physiological and pathological roles of VEGFR-2 signaling, with potential therapeutic applications in oncology and other diseases characterized by excessive angiogenesis.

Although ZM323881 demonstrated compelling preclinical efficacy, there is no publicly available information to suggest that it entered formal clinical trials. It is plausible that its development was discontinued for reasons that have not been disclosed, a common outcome in pharmaceutical research and development. Consequently, ZM323881 is primarily recognized as a valuable preclinical research tool.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound based on preclinical in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of ZM323881

| Target | Assay Type | IC50 | Reference |

| VEGFR-2 (KDR) | Tyrosine Kinase Assay | < 2 nM | [1] |

| VEGFR-1 (Flt-1) | Tyrosine Kinase Assay | > 50 µM | [1] |

| PDGFRβ | Tyrosine Kinase Assay | > 50 µM | [3] |

| FGFR1 | Tyrosine Kinase Assay | > 50 µM | [3] |

| EGFR | Tyrosine Kinase Assay | > 50 µM | [3] |

| ErbB2 | Tyrosine Kinase Assay | > 50 µM | [3] |

Table 2: In Vitro Cellular Activity of ZM323881

| Cell Type | Assay | Stimulant | IC50 | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation (³H-Thymidine Incorporation) | VEGF-A | 8 nM | [1] |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₂H₁₉ClFN₃O₂ | [No specific reference] |

| Molecular Weight | 411.86 g/mol | [No specific reference] |

| Appearance | Solid | [No specific reference] |

| Solubility | Soluble in DMSO | [No specific reference] |

Mechanism of Action and Signaling Pathways

ZM323881 exerts its biological effects through the competitive inhibition of ATP binding to the tyrosine kinase domain of VEGFR-2. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of ZM323881.

VEGFR-2 Tyrosine Kinase Inhibition Assay

This assay measures the direct inhibitory effect of ZM323881 on the enzymatic activity of VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound dissolved in DMSO

-

96-well plates

-

Phosphotyrosine-specific antibody conjugated to a reporter enzyme (e.g., HRP)

-

Substrate for the reporter enzyme (e.g., TMB)

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

Procedure:

-

Coat a 96-well plate with the poly (Glu, Tyr) 4:1 substrate and incubate overnight at 4°C.

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add varying concentrations of ZM323881 (typically in a serial dilution) to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add the VEGFR-2 kinase to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by washing the plate.

-

Add the phosphotyrosine-specific antibody and incubate for 1 hour at room temperature.

-

Wash the plate to remove unbound antibody.

-

Add the reporter enzyme substrate and incubate until color develops.

-

Stop the color development with the stop solution.

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of inhibition for each concentration of ZM323881 and determine the IC50 value.

Endothelial Cell Proliferation Assay (³H-Thymidine Incorporation)

This assay assesses the effect of ZM323881 on the proliferation of endothelial cells in response to VEGF-A.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVEC)

-

Endothelial cell growth medium

-

VEGF-A

-

This compound dissolved in DMSO

-

³H-Thymidine

-

96-well cell culture plates

-

Cell harvester

-

Scintillation counter

Procedure:

-

Seed HUVECs in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in a low-serum medium for 24 hours.

-

Treat the cells with varying concentrations of ZM323881 for 1 hour.

-

Stimulate the cells with VEGF-A. Include a negative control (no VEGF-A) and a positive control (VEGF-A with vehicle).

-

Incubate the plate for 48-72 hours.

-

Pulse the cells with ³H-thymidine (e.g., 1 µCi/well) for the final 4-6 hours of incubation.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Dry the filter mat and place it in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of proliferation for each concentration of ZM323881 and determine the IC50 value.

In Vivo Microvascular Permeability Assay (Landis-Michel Technique)

This in vivo assay measures the effect of ZM323881 on VEGF-A-induced increases in microvascular permeability.[1]

Materials:

-

Anesthetized frog or rodent model

-

Microscope with a calibrated eyepiece graticule

-

Micropipettes for cannulation and occlusion

-

Perfusion solution (e.g., Ringer's solution) containing a plasma protein (e.g., albumin)

-

VEGF-A

-

This compound

-

Red blood cells as flow markers

Procedure:

-

Anesthetize the animal and expose the mesenteric microcirculation.

-

Select a suitable microvessel for cannulation.

-

Cannulate the microvessel with a micropipette containing the perfusion solution and red blood cells.

-

Measure the baseline hydraulic conductivity (Lp) by occluding the vessel and measuring the rate of fluid filtration across the vessel wall.

-

Perfuse the vessel with a solution containing VEGF-A and measure the increase in Lp.

-

Perfuse the vessel with a solution containing both VEGF-A and ZM323881 and measure the Lp.

-

Compare the Lp values under the different conditions to determine the effect of ZM323881 on VEGF-A-induced permeability.

Preclinical Pharmacokinetics and Toxicology

Detailed preclinical pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicology data for ZM323881 are not extensively available in the public domain. Such studies are crucial in the early stages of drug development to assess the compound's drug-like properties and safety profile. The lack of this information further supports the likelihood that the compound did not progress to later stages of development.

Clinical Development Status

A thorough search of clinical trial registries and scientific literature did not yield any evidence of this compound entering human clinical trials. This suggests that the development of this compound was likely terminated at the preclinical stage. The reasons for this have not been publicly disclosed by AstraZeneca.

Conclusion

This compound is a potent and highly selective inhibitor of VEGFR-2 tyrosine kinase. Its discovery provided the research community with a valuable tool to investigate the intricate roles of VEGFR-2 signaling in angiogenesis, vascular permeability, and related pathologies. While it demonstrated significant promise in preclinical models, its journey towards clinical application appears to have been halted. This technical guide has summarized the available scientific knowledge on ZM323881, providing researchers with a comprehensive resource on its pharmacological properties and the experimental methods used for its characterization. The story of ZM323881 underscores the rigorous and often challenging path of drug discovery and development, where many promising compounds may not reach the clinical stage but still contribute significantly to our understanding of biology and disease.

References

Methodological & Application

Application Notes and Protocols for ZM323881 Hydrochloride in In Vitro Angiogenesis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions such as cancer and retinopathies. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key regulators of this process.[1][2] ZM323881 hydrochloride is a potent and highly selective inhibitor of VEGFR-2 tyrosine kinase activity, making it a valuable tool for studying angiogenesis and for the development of anti-angiogenic therapies.[3][4] These application notes provide detailed protocols for assessing the anti-angiogenic effects of this compound in essential in vitro angiogenesis assays.

Mechanism of Action

This compound is an anilinoquinazoline compound that specifically targets the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This inhibition prevents the autophosphorylation of the receptor upon VEGF-A binding, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[3][4] The high selectivity of ZM323881 for VEGFR-2 over other receptor tyrosine kinases, such as VEGFR-1, PDGFRβ, FGFR1, EGFR, and erbB2, minimizes off-target effects and allows for precise investigation of the VEGFR-2 signaling pathway in angiogenesis.

Data Presentation

The following table summarizes the quantitative data for the inhibitory activity of this compound in key in vitro angiogenesis-related assays.

| Assay Type | Target | Cell Type | IC50 Value | Reference |

| Kinase Inhibition | VEGFR-2 | - | < 2 nM | [3][4] |

| Cell Proliferation | VEGF-A induced proliferation | Endothelial Cells | 8 nM | [3][4] |

| Angiogenic Sprouting (3D) | VEGF-A induced sprouting | iECs | Significant decrease in sprout number and length at 1 µM |

Signaling Pathway

The diagram below illustrates the VEGFR-2 signaling pathway and the point of inhibition by this compound.

Caption: VEGFR-2 signaling pathway and inhibition by ZM323881.

Experimental Protocols

The following are detailed protocols for key in vitro angiogenesis assays to evaluate the efficacy of this compound.

Experimental Workflow: In Vitro Angiogenesis Assays

Caption: General workflow for in vitro angiogenesis assays.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.[5][6][7]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

Basement Membrane Extract (BME), such as Matrigel®

-

This compound stock solution (in DMSO)

-

VEGF-A

-

96-well culture plates[6]

-

Calcein AM (for fluorescent imaging, optional)[5]

Protocol:

-

Plate Coating: Thaw BME on ice. Pipette 50 µL of BME into each well of a pre-chilled 96-well plate and spread evenly. Incubate at 37°C for 30-60 minutes to allow for solidification.[5]

-

Cell Preparation: Culture HUVECs to 70-90% confluency.[6] Harvest the cells and resuspend them in serum-free medium at a density of 1-1.5 x 10^5 cells/mL.

-

Treatment: Prepare a serial dilution of this compound in serum-free medium. Add the different concentrations of this compound to the cell suspension. Also, prepare a vehicle control (DMSO) and a positive control (VEGF-A alone).

-

Seeding: Add 100 µL of the cell suspension (containing the respective treatments) to each BME-coated well.[6]

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Imaging and Quantification:

-

Phase Contrast: Observe and photograph the tube formation using an inverted microscope.[5]

-

Fluorescence (Optional): If using Calcein AM, incubate the cells with the dye for 30 minutes before imaging with a fluorescence microscope.[5]

-

Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.[5]

-

Endothelial Cell Migration Assay (Transwell Assay)

This assay, also known as the Boyden chamber assay, measures the chemotactic migration of endothelial cells through a porous membrane towards a chemoattractant.[8][9]

Materials:

-

HUVECs

-

EGM

-

Transwell inserts (8 µm pore size) for 24-well plates

-

This compound stock solution

-

VEGF-A

-

Crystal Violet stain[8]

Protocol:

-

Preparation of Chambers: Place Transwell inserts into the wells of a 24-well plate.

-

Chemoattractant: In the lower chamber, add 600 µL of serum-free medium containing VEGF-A (e.g., 20 ng/mL) as the chemoattractant. For the negative control, use serum-free medium alone.

-

Cell Preparation: Harvest HUVECs and resuspend them in serum-free medium at a density of 1 x 10^5 cells/mL.

-

Treatment: Treat the cell suspension with various concentrations of this compound or vehicle control for 30 minutes.

-

Seeding: Add 100 µL of the treated cell suspension to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

-

Staining and Quantification:

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 20 minutes.[8]

-

Stain the cells with 0.5% Crystal Violet for 20 minutes.[8]

-

Wash the inserts with water and allow them to air dry.

-

Elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 570 nm, or count the number of migrated cells in several fields of view under a microscope.

-

Endothelial Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of endothelial cells, typically stimulated by VEGF-A.[10][11][12]

Materials:

-

HUVECs

-

EGM

-

96-well culture plates

-

This compound stock solution

-

VEGF-A

-

Cell proliferation reagent (e.g., MTS or WST-1)[10]

Protocol:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2 x 10^3 cells/well in 100 µL of EGM and incubate overnight.[10]

-

Serum Starvation: Replace the medium with serum-free medium and incubate for 24 hours to synchronize the cells.

-

Treatment: Add 100 µL of serum-free medium containing VEGF-A and varying concentrations of this compound or vehicle control to the wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Quantification:

-

Add the cell proliferation reagent (e.g., 20 µL of MTS) to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[10]

-

The absorbance is directly proportional to the number of viable, proliferating cells.

-

Conclusion